2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
Functional Groups and Interactions:
- Ketone : The ethanone carbonyl ($$ \text{C=O} $$) may participate in hydrogen bonding with biological targets.
- Ether : The phenoxy oxygen bridges the aromatic ring and ethanone core, enhancing solubility.
- Amide-like carbonyl : The pyrazolo[1,5-a]pyridine-3-carbonyl group mimics amide bonds, enabling interactions with enzyme active sites.
- Aromatic systems : The chlorophenyl and pyrazolopyridine rings engage in π-π stacking and hydrophobic interactions.
Table 1 : Key bond lengths and angles (theoretical values)
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (ethanone) | 1.22 |
| C-O (phenoxy) | 1.36 |
| N-C (piperazine) | 1.45 |
| Dihedral angle (pyrazolo-pyridine) | 12° |
The piperazine ring adopts a chair conformation, while the pyrazolo[1,5-a]pyridine system maintains planarity due to conjugation.
Historical Context in Heterocyclic Compound Research
The design of this compound draws from three decades of advancements in heterocyclic chemistry:
Piperazine Derivatives:
Piperazine rings are the third most common nitrogen heterocycles in FDA-approved drugs, valued for their solubility and ability to modulate pharmacokinetics. Their incorporation here likely aims to enhance bioavailability and target engagement.
Pyrazolo[1,5-a]pyridine Scaffolds:
First synthesized in the 1980s, pyrazolo[1,5-a]pyridines gained prominence as kinase inhibitors and PDE modulators. For example, derivatives targeting cyclin-dependent kinases (CDKs) showed IC$$_{50}$$ values <1 µM in breast cancer models. The 3-carbonyl substitution in this compound mirrors strategies used to improve binding affinity.
Chlorophenoxy Groups:
4-Chlorophenoxy fragments appear in herbicides (e.g., 2,4-D) and drugs like fenofibrate. Their electron-withdrawing properties stabilize aromatic systems and enhance membrane permeability.
Table 2 : Evolution of Key Structural Motifs
| Motif | Historical Application | Role in This Compound |
|---|---|---|
| Piperazine | Antipsychotics (e.g., trifluoperazine) | Conformational flexibility |
| Pyrazolo[1,5-a]pyridine | CDK2 inhibitors (1990s–present) | Kinase binding domain |
| 4-Chlorophenoxy | Herbicides (1950s–present) | Solubility and stability |
The fusion of these motifs represents a contemporary approach to multi-target drug design, leveraging synergistic effects observed in hybrid molecules.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-4-6-16(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-22-25-8-2-1-3-18(17)25/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFJGULZIQJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis starts with 4-chlorophenol, which undergoes etherification with 2-chloroethanol under basic conditions to yield 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine in the presence of a coupling agent, such as DCC (dicyclohexylcarbodiimide), to introduce the piperazine moiety.
Route 2: : The pyrazolo[1,5-a]pyridine-3-carbonyl chloride is synthesized separately and then coupled with the piperazine derivative through nucleophilic substitution. The final step involves acylation of the resulting piperazine compound with the chlorophenoxy derivative.
Industrial Production Methods
Large-scale Synthesis: : Utilizing continuous flow reactors can ensure efficient heat and mass transfer, allowing for better control of reaction parameters and improved yields. Solvent choice, purification methods such as recrystallization or chromatography, and waste management are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone can undergo oxidation reactions at various positions depending on the presence of oxidizing agents like KMnO4 or K2Cr2O7.
Reduction: : It can be reduced by hydrogenation over palladium or platinum catalysts, particularly focusing on the reduction of potential double bonds within the pyrazolo[1,5-a]pyridine ring.
Substitution: : Halogen substitution on the chlorophenoxy group can occur under nucleophilic conditions using reagents like NaOH or amines.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic or neutral conditions, NaIO4.
Reduction: : H2 gas with Pd/C or PtO2.
Substitution: : NaOH, primary or secondary amines, in polar aprotic solvents.
Major Products
Oxidation: : Carboxylic acids or ketones.
Reduction: : Saturated derivatives of the initial compound.
Substitution: : Amine derivatives or other functionalized phenoxy compounds.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone exhibit anti-tumor activity by inhibiting critical signaling pathways. For instance, pyrazolo[1,5-a]pyridine derivatives have been shown to act as AXL and c-MET kinase inhibitors, which are implicated in various cancers. These compounds can lead to apoptosis (programmed cell death) in cancer cells while sparing normal cells, thus presenting a therapeutic advantage .
Selective Inhibition of Protein Kinases
The selective inhibition of protein kinases by this compound is noteworthy. It has been documented that pyrazolo[1,5-a]pyridine derivatives can selectively inhibit AXL and c-MET kinases, which play roles in cell signaling related to growth and differentiation. This selectivity helps mitigate adverse effects commonly associated with broader-spectrum kinase inhibitors .
Neuropharmacology
Emerging studies suggest that the compound may also have applications in neuropharmacology, particularly in modulating G protein-coupled receptor (GPCR) signaling pathways. GPCRs are critical for various neurological functions and diseases, making this compound a candidate for further exploration in treating neurological disorders .
Case Studies
Mechanism of Action
Molecular Targets
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone targets various enzymes and receptors, depending on its functional groups. For example, it can inhibit specific kinases involved in cell proliferation.
Pathways Involved
It modulates signal transduction pathways, potentially inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is significant in cancer biology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table highlights structural variations among related compounds:
Key Observations :
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., ) exhibit bulkier substituents (e.g., 5,7-dimethyl and 6-benzyl groups), which may reduce metabolic stability compared to the target compound’s simpler pyrazolo[1,5-a]pyridine core .
Antifungal and Antibacterial Activity
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL) and antibacterial effects on Staphylococcus aureus (MIC = 16 µg/mL). Its activity is attributed to the chloroethyl ketone moiety disrupting membrane integrity .
Kinase Inhibition and Anticancer Potential
- Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives : Compounds with pyrazolo-heterocycles (e.g., ) show moderate inhibition of Aurora kinases (IC₅₀ = 0.5–2 µM), critical in cancer cell proliferation. The target compound’s pyridine core may offer superior selectivity due to reduced steric hindrance compared to pyrimidine analogs .
Herbicidal and Plant Growth Modulation
- 5,7-Dimethyl-triazolo[1,5-a]pyrimidine Derivatives (): Exhibited herbicidal activity (e.g., 80% inhibition of Amaranthus retroflexus at 100 ppm).
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s higher LogP (due to 4-chlorophenoxy) improves blood-brain barrier permeability but reduces aqueous solubility, necessitating formulation optimization.
- Metabolic stability : The pyrazolo[1,5-a]pyridine core in the target compound resists oxidative degradation better than phenyl-substituted analogs , though it is less stable than the simpler chloroethyl derivative .
Biological Activity
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazolo[1,5-a]pyridine core : This can be achieved through the condensation of aminopyrazoles with electrophilic reagents such as 1,3-diketones.
- Introduction of the chlorophenoxy group : This step involves nucleophilic substitution where a chlorophenol derivative reacts with an acylating agent.
- Acetylation : The final step involves acetylation to yield the desired compound.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies utilizing the tube dilution technique have demonstrated significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Specific compounds within this series showed effective inhibition against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound was evaluated using MTT assays, which measure cell viability. Some derivatives demonstrated promising anticancer activity against cancer cell lines, although they were less potent than established chemotherapeutics such as 5-fluorouracil. Notably, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for future development .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of cell proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.
- Induction of apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial action : The antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- A study involving a series of pyrazolo[1,5-a]pyridine derivatives highlighted their efficacy against resistant bacterial strains and various cancer cell lines. The findings suggested that modifications to the pyrazolo ring could enhance both antimicrobial and anticancer activities .
- Another investigation focused on the structure-activity relationship (SAR) of chlorophenoxy-containing compounds revealed that specific substitutions significantly improved their bioactivity profiles .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Q & A
Basic: What are the critical steps in synthesizing this compound?
Answer:
The synthesis typically involves:
- Coupling reactions to link the pyrazolo[1,5-a]pyridine core to the piperazine ring, often using carbodiimide-based coupling agents under anhydrous conditions (DMF or dichloromethane as solvents) .
- Functionalization of the chlorophenoxy group via nucleophilic substitution or SNAr reactions, requiring precise temperature control (40–60°C) and inert atmospheres .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Key Validation: Monitor intermediates via TLC and confirm final product structure using / NMR and HRMS .
Basic: How is the compound’s purity and structural integrity validated?
Answer:
- Purity: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity thresholds are ≥95% for pharmacological assays .
- Structural Confirmation:
- NMR: Identify piperazine protons (δ 2.5–3.5 ppm) and pyrazolo[1,5-a]pyridine aromatic signals (δ 7.0–8.5 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1700 cm) and aromatic C-H bends .
- X-ray Crystallography: Resolve crystal packing and stereochemistry (e.g., orthorhombic space groups) .
Advanced: How can reaction yields be optimized for scale-up synthesis?
Answer:
- Solvent Selection: Use DMF for polar intermediates or dichloromethane for non-polar steps to enhance solubility .
- Catalysis: Employ Pd(OAc) for cross-coupling steps (0.5–1 mol%), improving efficiency by 15–20% .
- Temperature Control: Maintain exothermic reactions at 50–60°C to minimize side products (e.g., hydrolysis of carbonyl groups) .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time .
Data Contradiction Note: Some protocols report lower yields (~60%) when scaling beyond 10 mmol due to steric hindrance in the piperazine ring .
Advanced: What pharmacological activities are predicted for this compound?
Answer:
- Anticancer Potential: Pyrazolo-pyridine derivatives inhibit kinases (e.g., CDK4/6) via ATP-binding domain interactions (IC values: 0.1–5 μM in MCF-7 cells) .
- Anti-inflammatory Activity: Chlorophenoxy groups may suppress COX-2 expression (in silico docking scores: −9.2 kcal/mol) .
- Neuroprotective Effects: Piperazine moieties modulate serotonin receptors (5-HT K: ~50 nM) .
Contradiction Alert: reports anti-inflammatory activity, while suggests weaker COX-2 binding. Validate via ELISA/WB assays.
Advanced: How does structural modification impact bioactivity?
Answer:
- Piperazine Substitution: Replacing the 4-chlorophenoxy group with fluorophenyl (e.g., ) increases blood-brain barrier permeability (logP increases by 0.5) .
- Pyridine Core Modifications: Adding electron-withdrawing groups (e.g., -CF) enhances kinase inhibition but reduces solubility .
- Oxadiazole Incorporation: Improves metabolic stability (t > 4 hrs in liver microsomes) but may introduce hepatotoxicity risks .
Methodology: Use QSAR models (e.g., CoMFA) to predict activity cliffs .
Advanced: What analytical challenges arise in studying this compound?
Answer:
- Tautomerism: The pyrazolo[1,5-a]pyridine core exhibits tautomeric shifts (e.g., N1 vs. N2 protonation), complicating NMR interpretation .
- Polymorphism: Differential scanning calorimetry (DSC) reveals two melting endotherms (mp: 148°C and 155°C), affecting formulation stability .
- Degradation Pathways: Hydrolysis of the ethanone group under acidic conditions (pH < 3) generates chlorophenol byproducts .
Mitigation: Use DMSO-d for NMR to stabilize tautomers and conduct accelerated stability studies (40°C/75% RH) .
Advanced: How to design experiments to resolve contradictory bioactivity data?
Answer:
- Target Validation: Perform siRNA knockdown of proposed targets (e.g., CDK4) to confirm mechanism .
- Dose-Response Studies: Test across 3–5 log concentrations to identify biphasic effects (e.g., ’s COX-2 paradox).
- Orthogonal Assays: Pair enzymatic assays (e.g., kinase inhibition) with cell viability (MTT) and apoptosis (Annexin V) readouts .
Advanced: What computational tools are recommended for molecular modeling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
